molecular formula C53H58O6P2 B1176771 12-Deacetoxyscalaradial CAS No. 154554-90-2

12-Deacetoxyscalaradial

Cat. No.: B1176771
CAS No.: 154554-90-2
Attention: For research use only. Not for human or veterinary use.
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Description

12-Deacetoxyscalaradial is a biologically active tetracyclic marine sesterterpene. It belongs to the family of scalaranic sesterterpenoids, which are secondary metabolites of marine organisms. These compounds have garnered significant attention due to their promising biological properties, including potential anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of scalarenedial involves the construction of the scalaranic skeleton, which is a complex process due to the presence of multiple chiral centers. One notable method is the enantioselective synthesis developed by Corey, Luo, and Lin. This method involves the use of a chiral auxiliary to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production of scalarenedial is not well-documented, likely due to the complexity of its synthesis and the specificity of its biological sources. Most of the available scalarenedial is obtained through extraction from marine sponges.

Chemical Reactions Analysis

Types of Reactions

12-Deacetoxyscalaradial undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of scalarenedial include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield alcohols.

Scientific Research Applications

12-Deacetoxyscalaradial has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of scalarenedial involves its interaction with molecular targets in cancer cells. It is believed to induce apoptosis (programmed cell death) and inhibit cell proliferation. The exact molecular pathways are still under investigation, but it is known to affect various signaling pathways involved in cancer progression .

Comparison with Similar Compounds

12-Deacetoxyscalaradial is unique among sesterterpenoids due to its specific tetracyclic structure and biological activity. Similar compounds include:

This compound stands out due to its potent biological activities and the complexity of its synthesis, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

154554-90-2

Molecular Formula

C53H58O6P2

Molecular Weight

0

Synonyms

12-deacetoxyscalaradial

Origin of Product

United States

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